molecular formula C13H14N2O B2827353 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one CAS No. 926257-74-1

1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B2827353
CAS No.: 926257-74-1
M. Wt: 214.268
InChI Key: TYUBTTPBPWMLEV-UHFFFAOYSA-N
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Description

1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C13H14N2O It is characterized by the presence of a pyridinone ring fused with a phenyl group that contains an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one typically involves the reaction of 4-(aminomethyl)benzaldehyde with a suitable pyridinone precursor under controlled conditions. One common method involves the condensation of 4-(aminomethyl)benzaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridinone ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-arylpyridin-2-one derivatives: These compounds share a similar pyridinone core but differ in the substituents on the phenyl ring.

    Pyrrolidine derivatives: These compounds have a five-membered ring structure and are used in various medicinal applications.

Uniqueness

1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16/h1-8H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUBTTPBPWMLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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